3,5-Difluoroadamantan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoroadamantan-1-amine typically involves the fluorination of adamantane derivatives followed by amination. One common method includes the selective fluorination of 1-aminoadamantane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure uniformity and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoroadamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of 3,5-difluoroadamantan-1-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
3,5-Difluoroadamantan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 3,5-Difluoroadamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to improved efficacy. The compound may inhibit or activate specific pathways, depending on its application, thereby exerting its desired effects.
Comparison with Similar Compounds
1-Aminoadamantane: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
3,5-Difluoroadamantane: Similar structure but without the amine group, leading to different applications and reactivity.
1,3-Difluoroadamantan-1-amine:
Uniqueness: 3,5-Difluoroadamantan-1-amine is unique due to the specific positioning of fluorine atoms and the presence of an amine group, which collectively enhance its chemical stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
3,5-difluoroadamantan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUPHQRAFPCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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